molecular formula C9H12 B14674312 Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)- CAS No. 38310-48-4

Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-

Cat. No.: B14674312
CAS No.: 38310-48-4
M. Wt: 120.19 g/mol
InChI Key: SZEDHOXKNCVHIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound, which can be further utilized in different chemical processes.

Scientific Research Applications

Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)- exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but they are believed to involve enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.2.1.02,4]octane: A similar compound with a slightly different structure.

    Bicyclo[2.2.1]heptane: Another related compound with two interconnected rings.

Uniqueness

Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)- is unique due to its tricyclic structure and the presence of a methylene group at the 8-position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

38310-48-4

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

8-methylidenetricyclo[3.2.1.02,4]octane

InChI

InChI=1S/C9H12/c1-5-6-2-3-7(5)9-4-8(6)9/h6-9H,1-4H2

InChI Key

SZEDHOXKNCVHIL-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CCC1C3C2C3

Origin of Product

United States

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